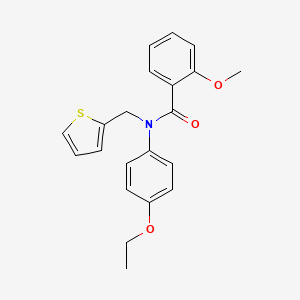
N-(4-ethoxyphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ETHOXYPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethoxyphenyl group, a methoxy group, and a thiophene ring. Benzamides are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxyaniline with 2-methoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Thiophene Group: The thiophene group can be introduced by reacting the benzamide intermediate with thiophene-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ETHOXYPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
N-(4-ETHOXYPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N-(4-ETHOXYPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methoxyphenyl)-2-methoxy-N-[(thiophen-2-yl)methyl]benzamide
- N-(4-Ethoxyphenyl)-2-methoxy-N-[(furan-2-yl)methyl]benzamide
- N-(4-Ethoxyphenyl)-2-methoxy-N-[(pyridin-2-yl)methyl]benzamide
Uniqueness
N-(4-ETHOXYPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of the ethoxyphenyl and thiophene groups, which confer specific chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C21H21NO3S |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H21NO3S/c1-3-25-17-12-10-16(11-13-17)22(15-18-7-6-14-26-18)21(23)19-8-4-5-9-20(19)24-2/h4-14H,3,15H2,1-2H3 |
Clave InChI |
SAHFJTFDOJUJIW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-methylbenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide](/img/structure/B11341065.png)
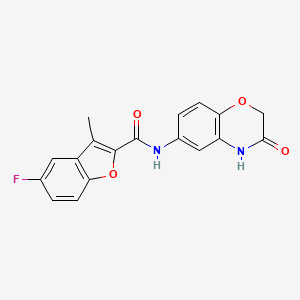
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11341076.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11341083.png)
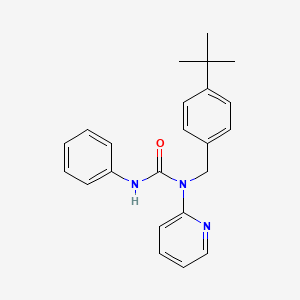
![6-(4-Chlorophenyl)-7h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11341086.png)
![N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11341087.png)
![7-Chloro-1-(3-chlorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11341095.png)
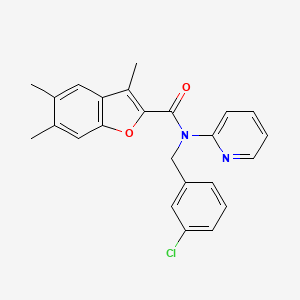
![4-methyl-2-[(3-methylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11341114.png)

![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B11341137.png)
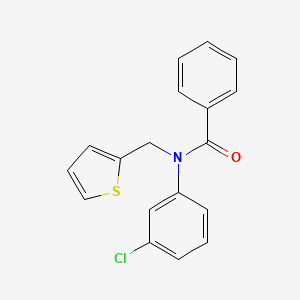
![{1-[(4-Methylbenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B11341149.png)
